1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene
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Overview
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene is an organic compound with a complex structure, characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-(3-chloropropyl)-4-hydroxy-2-nitrobenzene with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 1-(3-aminopropyl)-4-(difluoromethoxy)-2-nitrobenzene.
Oxidation: Formation of 1-(3-chloropropyl)-4-(difluoromethoxy)-2-nitrobenzoic acid.
Scientific Research Applications
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloropropyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene
Uniqueness
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and a difluoromethoxy group on the benzene ring differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C10H10ClF2NO3 |
---|---|
Molecular Weight |
265.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-3-4-8(17-10(12)13)6-9(7)14(15)16/h3-4,6,10H,1-2,5H2 |
InChI Key |
YVOIGXUBCWOHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])CCCCl |
Origin of Product |
United States |
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